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Introduction: Cereblon, the Gatekeeper of Targeted
Protein Degradation

Cereblon (CRBN) has emerged from a tragic past, as the primary target of the teratogenic drug
thalidomide, to become one of the most pivotal proteins in modern drug discovery.[1][2] It
functions as the substrate receptor component of the Cullin-RING E3 ubiquitin ligase complex
4 (CRL4"CRBN").[3][4] This complex, which also includes Damaged DNA Binding Protein 1
(DDB1), CULLIN 4A (CUL4A), and RBX1, is a master regulator of protein homeostasis,
mediating the ubiquitination and subsequent proteasomal degradation of specific substrate
proteins.[5][6][7][8]

The therapeutic paradigm of targeted protein degradation (TPD), including Proteolysis-
Targeting Chimeras (PROTACSs) and molecular glues, hinges on hijacking this E3 ligase
machinery.[9][10][11][12] Small molecules are designed to bind CRBN, reprogramming its
substrate specificity to recognize and degrade proteins of interest (POIs) that drive disease.[2]
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[13] Consequently, the accurate and robust measurement of a compound's binding affinity for
CRBN is a cornerstone of TPD research, guiding structure-activity relationship (SAR) studies
and candidate selection.

This guide provides an in-depth overview and detailed protocols for the principal biochemical
and biophysical assays used to quantify CRBN binding affinity. We will explore the mechanistic
basis, practical execution, data analysis, and critical considerations for four gold-standard
techniques: Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry
(ITC).

I. The Indispensable Component: High-Quality
CRBN Protein

The success of any CRBN binding assay is fundamentally dependent on the quality and
biological relevance of the protein reagent.

The CRBN:DDB1 Complex is Essential: Recombinant CRBN expressed in isolation is
notoriously insoluble and unstable.[14] For this reason, it is crucial to use CRBN co-expressed
and purified in a stable complex with its partner, DDB1.[12][15][16][17] This complex represents
the physiologically relevant state and ensures proper folding and functionality for ligand binding
studies. Commercial vendors and academic labs typically produce this complex using
baculovirus expression in insect cells (e.g., Sf9 or Sf21) or co-expression in HEK293 cells,
yielding a stable and active protein.[12][15]

Emerging E. coli Expression Systems: Recently, engineered CRBN constructs, such as
CRBN”midi®* and CRBN_AHBD, have been developed that permit high-yield, soluble
expression in E. coli without DDB1.[6][18][19] These constructs retain the key domains for
ligand binding and offer a more cost-effective and scalable alternative for high-throughput
screening campaigns.[6][18]

Quality Control is Non-Negotiable: Regardless of the source, each protein batch must be
rigorously validated for purity (>95% by SDS-PAGE), concentration, and activity. A functional
check, for instance by testing binding against a known reference ligand like pomalidomide, is a
mandatory step before committing to large-scale screening.
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Il. Fluorescence Polarization (FP): A Homogeneous
Assay for High-Throughput Screening

FP is a widely used, solution-based technique ideal for screening large compound libraries. It
measures the change in the rotational speed of a fluorescent molecule upon binding to a larger

partner.

The Principle: The assay operates in a competitive binding format. A small, fluorescently-
labeled CRBN ligand (a "tracer” or "probe"), often a derivative of thalidomide like Cy5-
thalidomide or Bodipy-thalidomide, is used.[5][7][8][20] When unbound in solution, this small
tracer tumbles rapidly, and when excited with plane-polarized light, it emits depolarized light.
Upon binding to the large CRBN:DDB1 complex, its tumbling slows dramatically, and the
emitted light remains highly polarized. An unlabeled test compound competes with the tracer
for the CRBN binding pocket. Potent binders will displace the tracer, causing it to tumble freely
again and leading to a decrease in the fluorescence polarization signal.[8][21]

Low Polarization Signal High Polarization Signal

Tracer binds to CRBN.
Complex tumbles slowiy.

Test compound displaces tracer.
Tracer tumbles rapidly.

Fluorescent Tracer

(e.g., Cy5-Thalidomide) Principle of Competitive Fluorescence Polarization Assay

CRBN:DDB1 Complex

CRBN:DDB1 Complex
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Caption: Competitive FP assay workflow for CRBN.

Detailed Protocol for Competitive FP Assay

A. Materials & Reagents

e Protein: Purified, active CRBN:DDB1 complex.
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e Tracer: Fluorescently-labeled thalidomide or pomalidomide (e.g., Cy5- or BODIPY-labeled).

o Reference Inhibitor: Pomalidomide or Thalidomide (for positive control).

o Assay Buffer: e.g., 50 mM HEPES pH 7.5, 200 mM NaCl, 1 mM TCEP, 10% Glycerol, 0.01%
Tween-20.[15] The Causality: HEPES is a robust buffer in the physiological pH range. NaCl
mimics physiological ionic strength. TCEP is a reducing agent that prevents cysteine
oxidation and protein aggregation. Glycerol acts as a protein stabilizer. Tween-20 is a non-
ionic detergent used to prevent non-specific binding to plate surfaces.

o Assay Plate: Black, low-binding, 96- or 384-well microplate.

e Test Compounds: Dissolved in 100% DMSO.

B. Experimental Procedure

o Assay Optimization (Pre-experiment):

o Protein Titration: To determine the optimal CRBN:DDB1 concentration, perform a
saturation binding experiment. Titrate increasing concentrations of CRBN:DDBL1 (e.g., 0 to
500 nM) against a fixed, low concentration of the fluorescent tracer (e.g., 5-10 nM). The
goal is to find a protein concentration that yields a robust signal window (difference
between bound and free tracer) and is on the steep part of the binding curve (typically the
concentration that gives ~80% of the maximum signal).

o DMSO Tolerance: Verify that the assay is not significantly affected by the final DMSO
concentration that will be used for screening (typically <1%).[21] High concentrations of
DMSO can denature proteins and disrupt binding.[22][23][24]

e Assay Execution (Competitive Binding):

o Prepare serial dilutions of test compounds and the reference inhibitor in assay buffer. It is
critical to perform an intermediate dilution from 100% DMSO stocks into assay buffer to
create a working stock with a manageable DMSO concentration (e.g., 10%), ensuring the
final DMSO concentration in the well remains low.[21]

o To the wells of the microplate, add reagents in the following order:
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1. Assay Buffer
2. Test Compound / Reference Inhibitor / DMSO vehicle control

3. CRBN:DDB1 complex (at the pre-determined optimal concentration)

o Mix gently (e.g., orbital shaker for 1 min) and incubate for 60 minutes at room temperature
to allow the protein and inhibitor to reach binding equilibrium.[21]

o Add the fluorescent tracer to all wells at its final working concentration.[21]

o Incubate for an additional 90 minutes at room temperature, protected from light, to allow
the binding competition to reach equilibrium.[21]

o Data Acquisition:

o Read the plate using a microplate reader capable of measuring fluorescence polarization.
Use excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., Ex:
630-640 nm / Em: 672-692 nm for Cy5).[21] The reader measures the parallel and
perpendicular fluorescence intensities to calculate the polarization value, typically
expressed in millipolarization units (mP).

C. Data Analysis
o Controls:

o Negative Control (0% Inhibition): CRBN:DDB1 + Tracer + DMSO vehicle. This gives the
maximum polarization signal (P_max_).

o Positive Control (100% Inhibition): Tracer + DMSO vehicle (no protein). This gives the
minimum polarization signal (P_min_).

» Calculation:
o Plot the mP values against the logarithm of the test compound concentration.

o Fit the data to a sigmoidal dose-response (variable slope) model using graphing software
(e.g., GraphPad Prism) to determine the IC58 value, which is the concentration of the
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compound that displaces 50% of the tracer.

o The IC58 can be converted to the inhibitor's binding affinity constant (Ki) using the Cheng-
Prusoff equation, which accounts for the concentration and affinity (Kd) of the fluorescent
tracer.[4]

Table 1: Typical Parameters for a CRBN FP Assay

Recommended .
Parameter Rationale & Notes
Value/Range

Determined empirically; should
CRBN:DDB1 Conc. 50 - 200 nM be Kd~ of the tracer for optimal

competition.

Should be well below the Kéd to

Tracer Conc. 5-20nM o ]
avoid ligand depletion effects.
Higher concentrations can
Final DMSO Conc. <1% disrupt protein structure and

binding.[21]

) ) . Ensure binding reaches
) ) 60 min (Protein-Inhibitor) + 90 o i
Incubation Time ) equilibrium. May require
min (Tracer) o
optimization.[21]

Minimizes background
Plate Type Black, low-binding polystyrene  fluorescence and non-specific

binding.

lll. Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET)

TR-FRET is another powerful, homogeneous assay format known for its high sensitivity and
robustness against interfering compounds.

The Principle: TR-FRET relies on the distance-dependent transfer of energy from a long-
lifetime donor fluorophore (typically a Terbium or Europium cryptate) to a suitable acceptor
fluorophore (e.g., Cy5, AF488).[3][7] For a CRBN binding assay, a tagged CRBN:DDB1
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complex (e.g., His- or GST-tagged) is used in conjunction with an antibody against that tag
labeled with the donor fluorophore. The ligand, thalidomide, is labeled with the acceptor
fluorophore. When the fluorescent ligand binds to the antibody-bound CRBN complex, the
donor and acceptor are brought into close proximity, allowing FRET to occur. A test compound
that competes for the binding site will prevent this interaction, leading to a decrease in the
FRET signal.[7]

High TR-FRET Signal (Binding) Low TR-FRET Signal (Competition)

DI Principle of Competitive TR-FRET Assay

Tag Binding
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Caption: Competitive TR-FRET assay workflow for CRBN.

Detailed Protocol for Competitive TR-FRET Assay

A. Materials & Reagents
o Protein: Tagged CRBN:DDB1 complex (e.g., N-terminal His-tag or GST-tag).
e Donor: Terbium-labeled anti-tag antibody (e.g., Th-anti-His).

» Acceptor: Fluorescently-labeled thalidomide (FL-Thalidomide).
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o Reference Inhibitor, Assay Buffer, Assay Plate, Test Compounds: As described for the FP
assay.

B. Experimental Procedure

o Optimization: Similar to FP, it is critical to optimize the concentrations of the protein and
donor/acceptor reagents to achieve a good assay window (S/B ratio) and sensitivity. A cross-
titration matrix of protein and tracer concentrations is often performed.

o Assay Execution:
o Prepare serial dilutions of test compounds and reference inhibitor.

o Add reagents to the wells of a 384-well plate. The order of addition can be flexible, but a
common approach is:

1. Test Compound / Reference Inhibitor / DMSO vehicle

2. A pre-mixed solution of Tagged CRBN:DDB1 and Tb-anti-tag antibody (after a brief pre-
incubation to allow antibody binding).

3. FL-Thalidomide.

o Mix the plate gently and incubate at room temperature for 20-180 minutes, protected from
light.[3][7] The optimal incubation time should be determined during assay development to
ensure the signal is stable.

o Data Acquisition:
o Read the plate using a HTRF®-compatible microplate reader.

o The reader performs two sequential measurements after a single excitation pulse (e.g., at
340 nm):

1. Donor emission (e.g., at 620 nm).

2. Acceptor emission (e.g., at 665 nm).[7]
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o The time-resolved detection minimizes interference from short-lived background
fluorescence.

C. Data Analysis

e The primary output is the ratio of the acceptor signal to the donor signal (e.g.,
Emissioné65am / Emission628am) multiplied by a factor (e.g., 10,000).[3]

e This ratiometric measurement corrects for well-to-well variations and compound interference.
e Plot the HTRF ratio against the logarithm of the inhibitor concentration.

 Fit the curve using a sigmoidal dose-response model to determine the IC58 value. The Ki
can then be calculated as for the FP assay.

IV. Surface Plasmon Resonance (SPR): Real-Time
Kinetics and Affinity

SPR is a powerful, label-free biophysical technique that provides detailed kinetic information
about binding events, including association (ker) and dissociation (keff) rates, from which the
equilibrium dissociation constant (Kd) can be precisely calculated.[2][14][25]

The Principle: In a typical SPR experiment for CRBN, the CRBN:DDBL1 protein is immobilized
onto the surface of a sensor chip. A solution containing the test compound (the "analyte") is
flowed over the surface. Binding of the analyte to the immobilized protein causes a change in
the refractive index at the sensor surface, which is detected in real-time as a change in
Response Units (RU). A buffer-only flow phase allows for the measurement of the dissociation
of the compound.
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Core Steps of an SPR Experiment

SPR Workflow
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Caption: Generalized workflow for an SPR experiment.

Detailed Protocol for SPR Analysis

A. Materials & Reagents
e SPR Instrument: e.g., Biacore system.

» Sensor Chip: A CM5 (carboxymethylated dextran) chip is common for amine coupling. Ni-
NTA chips can be used for His-tagged proteins.[26]

e Protein: Purified, active CRBN:DDB1 complex.
¢ Analyte: Test compounds dissolved in running buffer.

e Running Buffer: e.g., 50 mM HEPES pH 7.5, 150 mM NacCl, 0.5 mM TCEP, 0.05% P20
surfactant, 1% DMSO. The Causality: The buffer composition is critical for maintaining
protein stability and preventing non-specific binding. The DMSO concentration must match
that of the analyte solutions to avoid bulk refractive index shifts.

e Immobilization Reagents: For amine coupling: EDC, NHS, and ethanolamine.

B. Experimental Procedure
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¢ Protein Immobilization:

o

Activate the carboxyl groups on the CM5 chip surface using a mixture of EDC and NHS.

Inject the CRBN:DDB1 complex over the activated surface. The protein's primary amines
will form covalent bonds with the activated surface.

Deactivate any remaining reactive sites using ethanolamine.

A reference flow cell is typically prepared in the same way but without protein
immobilization to allow for subtraction of bulk refractive index changes and non-specific
binding.

e Binding Analysis:

o

Prepare a dilution series of the test compound in running buffer. It is critical that the DMSO
concentration is identical across all samples and the running buffer.

Perform a kinetic titration cycle: a. Inject the lowest concentration of the compound over
the sensor and reference surfaces for a set amount of time (association phase). b. Switch
to flowing running buffer only and monitor the signal decrease (dissociation phase). c.
Inject a regeneration solution (e.g., a pulse of high salt or low pH) to remove any
remaining bound analyte, returning the signal to baseline. d. Repeat steps a-c for each
concentration in the series, typically from lowest to highest.

C. Data Analysis

e The raw data is a "sensorgram,” which plots Response Units (RU) versus time.

e The reference cell data is subtracted from the active cell data to yield the specific binding

signal.

e The resulting sensorgrams are globally fitted to a kinetic binding model (e.g., a 1:1 Langmuir

model) using the instrument's analysis software.[26]

 This fitting process simultaneously calculates the association rate constant (ker), the

dissociation rate constant (kef), and the equilibrium dissociation constant (Ke = ket / ken).
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V. Isothermal Titration Calorimetry (ITC): The Gold
Standard for Thermodynamics

ITC is a label-free, in-solution technique that directly measures the heat released or absorbed
during a binding event. It is considered the gold standard for characterizing binding interactions
because it provides a complete thermodynamic profile of the interaction in a single experiment.
[27][28]

The Principle: A solution of the ligand (test compound) is titrated in small, precise injections into
a sample cell containing the macromolecule (CRBN:DDB1). The instrument measures the
minute temperature changes that occur upon binding. Exothermic reactions release heat, while
endothermic reactions absorb heat. As the protein becomes saturated with the ligand, the heat
change per injection diminishes until only the heat of dilution is observed.

Detailed Protocol for ITC Analysis

A. Materials & Reagents

¢ ITC Instrument: e.g., MicroCal system.

o Protein: Highly pure (>95%), concentrated CRBN:DDB1 complex.
» Ligand: Test compound with accurately known concentration.

 Dialysis/Assay Buffer: e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP. The
Causality: It is absolutely critical that the protein and ligand are in an identical, buffer-
matched solution to minimize the heats of dilution, which can otherwise overwhelm the
binding signal. Dialysis of the protein against the final buffer is standard practice.

B. Experimental Procedure
e Sample Preparation:
o Dialyze the CRBN:DDBL1 protein extensively against the chosen ITC buffer.

o Dissolve the test compound in the final dialysis buffer. The DMSO concentration must be
precisely matched between the protein solution in the cell and the ligand solution in the
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syringe.
o Accurately determine the concentrations of both protein and ligand.

o Thoroughly degas both solutions immediately prior to the experiment to prevent air
bubbles in the cell or syringe.

o Experiment Setup:
o Load the CRBN:DDB1 solution (e.g., 10-20 uM) into the sample cell.

o Load the test compound solution (typically 10-15 fold higher concentration than the
protein, e.g., 100-300 uM) into the injection syringe.

o Set the experimental temperature (e.g., 25 °C) and allow the system to equilibrate.
e Titration:

o Perform a series of small, timed injections (e.g., 20-30 injections of 1-2 uL each) of the
ligand into the protein solution while stirring.

o The instrument records the power required to maintain a zero temperature difference
between the sample and reference cells, yielding a plot of heat change versus time.

C. Data Analysis

The raw data (power vs. time) is integrated to obtain the heat change (pcal) for each
injection.

o The heat of dilution, determined from the final injections after saturation is reached, is
subtracted.

e The corrected heat per injection is plotted against the molar ratio of ligand to protein.
e This binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model).

e The fit directly yields the binding stoichiometry (n), the binding affinity (Ka, from which Ke =
1/Ka is calculated), and the enthalpy of binding (AH). The entropy (AS) can then be
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calculated from these values.

Table 2: Comparison of CRBN Binding Assay Technologies

Surface Isothermal
Fluorescence o
o Plasmon Titration
Feature Polarization TR-FRET .
Resonance Calorimetry
(FP)
(SPR) (ITC)
o Rotational Mass change at Heat change
Principle o FRET o
diffusion surface upon binding
) Requires Label-free
) Requires ]
Labeling donor/acceptor (protein Label-free
fluorescent tracer ) N
labels immobilized)
High (384/1536- High (384/1536- Medium (serial Low (one at a
Throughput S ]
well) well) injections) time)
) ] ] Kd, AH, AS,
Information IC50 / Ki IC50 / Ki Kd, ken, ket o
Stoichiometry (n)
) Medium (for )
Protein Req. Low Low i o High
immobilization)
Kinetics, Thermodynamic
_ HTS, SAR HTS, SAR o
Primary Use ) ) fragment validation,
screening screening _ _
screening mechanism
Prone to ) o Requires high
Potential for Immobilization ]
Key Caveat fluorescence ] ) protein
] FRET artifacts may alter protein )
interference purity/conc.

VI. Troubleshooting and Best Practices
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Problem

Possible Cause(s)

Suggested Solution(s)

High Background Signal
(FP/TR-FRET)

- Autofluorescent compound-
Light scattering from
precipitated compound- Non-
specific binding of

tracer/protein to plate

- Pre-read plate with
compound alone to identify
fluorescent compounds.-
Check compound solubility in
assay buffer; centrifuge before
use.- Increase detergent
(Tween-20/Triton X-100)
concentration slightly (e.g., to
0.05%). Use non-binding

surface plates.

Low Signal or Small Assay
Window (FP/TR-FRET)

- Inactive protein (misfolded,
degraded)- Incorrect buffer
conditions (pH, ionic strength)-

Tracer Kd is too weak

- Validate protein activity with a
potent control ligand
(pomalidomide). Use fresh
protein aliquots.- Optimize
buffer components and pH.-
Re-optimize protein and tracer
concentrations. A higher affinity

tracer may be needed.

Poor Reproducibility

- Inconsistent pipetting-
Reagent instability
(protein/tracer degradation)-

Temperature fluctuations

- Use calibrated pipettes and
automated liquid handlers for
HTS.- Aliquot reagents for
single use to avoid freeze-thaw
cycles.[21] Keep protein on
ice.- Ensure all reagents and
plates are equilibrated to

assay temperature.

No Binding Observed
(SPR/ITC)

- Inactive protein- Compound
is not a binder- Buffer
mismatch (ITC)- Protein

immobilization issues (SPR)

- Confirm protein activity using
an orthogonal assay (e.g.,
FP).- Confirm compound
integrity and concentration.-
Ensure identical buffer
composition for protein and
ligand via dialysis (ITC).- Try
alternative immobilization
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strategies (e.g., capture vs.

covalent).

Conclusion

Measuring the binding affinity of small molecules to Cereblon is a critical step in the
development of targeted protein degraders. No single technique is universally superior;
instead, they form a complementary toolkit for discovery and validation. High-throughput
methods like FP and TR-FRET are invaluable for primary screening and rapid SAR exploration.
SPR provides essential kinetic data, revealing the dynamics of the binding event. Finally, ITC
serves as the ultimate arbiter, offering label-free, in-solution validation and a complete
thermodynamic signature of the interaction. By understanding the principles, mastering the
protocols, and being aware of the potential pitfalls of each method, researchers can generate
high-quality, reliable data to accelerate the design of next-generation therapeutics that leverage
the power of the ubiquitin-proteasome system.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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